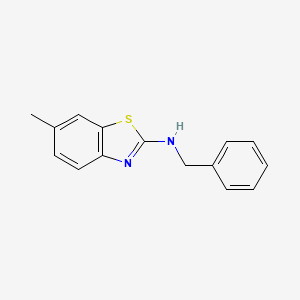

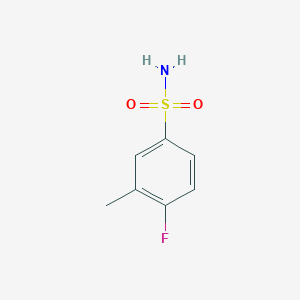

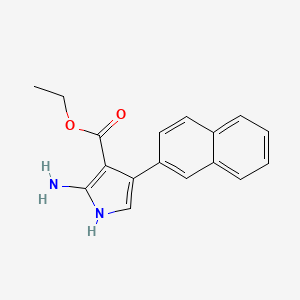

![molecular formula C16H23NO6 B1333081 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid CAS No. 284492-37-1](/img/structure/B1333081.png)

3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid is a derivative of propanoic acid with a tert-butoxycarbonyl protected amino group and a 3,4-dimethoxyphenyl group. This structure suggests that it could be an intermediate or a building block in the synthesis of more complex molecules, potentially with biological activity. While the papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with a naturally occurring amino acid or its derivatives. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate of Biotin, starts with L-cystine and involves esterification, protection of amine and thiol groups, and yields a product in 67% overall yield through three steps . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, involves alkylation and selective cleavage steps . These methods could potentially be adapted for the synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a propanoic acid backbone with an amino group protected by a tert-butoxycarbonyl group, which is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino site . The presence of a 3,4-dimethoxyphenyl group suggests additional synthetic steps involving the introduction of methoxy groups to a phenyl ring, which could be achieved through electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be stable under a variety of conditions but can be removed under acidic conditions to reveal the free amino group for further reactions . The dimethoxyphenyl group could participate in nucleophilic substitution reactions depending on the electrophilic character of the carbon it is attached to. The propanoic acid moiety could be involved in the formation of amide bonds if activated appropriately, for instance, by converting it to an acid chloride.

Physical and Chemical Properties Analysis

The physical properties of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid would be influenced by its functional groups. The tert-butoxycarbonyl group would increase the steric bulk and could affect the solubility of the compound in organic solvents . The dimethoxyphenyl group could contribute to the compound's UV absorption characteristics, making it detectable by UV spectroscopy. The propanoic acid group would confer acidic properties, allowing the compound to participate in acid-base reactions and potentially form salts with bases.

科学的研究の応用

-

Perovskite Solar Cells

- Application: This compound could potentially be used in the development of hole-transport materials (HTMs) for perovskite solar cells (PSCs) .

- Method: The compound could be used to improve hole mobility and PSC performance .

- Results: The use of a stable zinc complex-based HTM resulted in a 59.42% increase in hole mobility, leading to a power conversion efficiency of up to 19.75% .

-

Remediation of Marine Oil Spills

-

Dye Removal

-

Heavy Metal Sensing

-

Polymerization Mediator

- Application: This compound could potentially be used as a mediator in the polymerization of tert-butyl acrylate .

- Method: The compound could be used in dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin .

- Results: The polymerization resulted in controlled particle size and demonstrated living character .

-

Chemical Synthesis

Safety And Hazards

The compound has been classified with the signal word “Warning”. It may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEVPXYRCVCOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377387 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

CAS RN |

284492-37-1 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

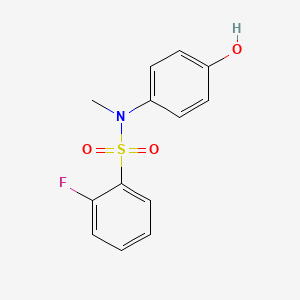

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

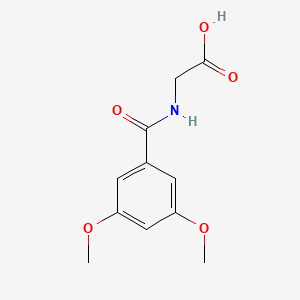

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

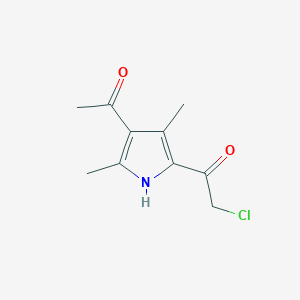

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)